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Compound of Interest

Compound Name: c-Met-IN-21

cat. No.: B12377061

CAS Number: 3025958-01-1
Molecular Formula: C33sH32F2NsO2
Molecular Weight: 610.66 g/mol

c-Met-IN-21 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] This
document provides a comprehensive technical overview of c-Met-IN-21, including its
biochemical and cellular activity, the signaling pathways it modulates, and detailed
experimental protocols relevant to its study. This guide is intended for researchers, scientists,
and drug development professionals working in the field of oncology and kinase inhibitor
research.

Physicochemical Properties

Property Value Reference
CAS Number 3025958-01-1 [3]
Molecular Formula Cs3H32F2NsO:2 [3]
Molecular Weight 610.66 g/mol [3]

N Powder: -20°C for 3 years; In
Storage Conditions [1]
solvent: -80°C for 1 year

Biological Activity
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c-Met-IN-21 is a highly potent inhibitor of the c-Met kinase. The primary reported biological
activity is its half-maximal inhibitory concentration (IC50) value.

Parameter Value Target Reference

IC50 0.45 nM c-Met [1112]

The compound has also been noted to exhibit anti-tumor efficacy in in-vivo models.[1][2]

The c-Met Signaling Pathway and Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF),
undergoes dimerization and autophosphorylation. This activation triggers a cascade of
downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.
[4][5][6] Key pathways activated by c-Met include the RAS/MAPK, PI3K/AKT, and STAT
pathways.[7] Dysregulation of the c-Met pathway is implicated in the development and
progression of numerous cancers.[4][6][8]

c-Met-IN-21 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the c-
Met kinase domain, preventing the phosphorylation events necessary for receptor activation
and downstream signaling.[9][10]
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Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-21.
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Experimental Protocols

The following are representative protocols for the evaluation of c-Met inhibitors like c-Met-IN-
21, based on methodologies described for similar compounds in the literature.

c-Met Kinase Enzymatic Assay (IC50 Determination)

This protocol outlines a method to determine the in-vitro inhibitory activity of c-Met-IN-21
against the c-Met kinase.

Materials:

e Recombinant human c-Met kinase domain
o ATP

e Poly(Glu, Tyr) 4:1 substrate

» Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

e c-Met-IN-21 stock solution (in DMSO)

o ADP-Glo™ Kinase Assay kit (Promega) or similar
o 384-well plates

» Plate reader capable of luminescence detection
Procedure:

o Prepare a serial dilution of c-Met-IN-21 in DMSO. Further dilute in kinase buffer to the
desired final concentrations.

e Add the diluted c-Met-IN-21 or DMSO (vehicle control) to the wells of a 384-well plate.

o Add the c-Met kinase and substrate solution to the wells and incubate for 10-15 minutes at
room temperature.
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« Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near
the Km for c-Met.

 Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g.,
30°C).

o Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions.

» Measure the luminescence signal using a plate reader.

o Calculate the percent inhibition for each concentration of c-Met-IN-21 relative to the DMSO
control.

o Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic
equation using appropriate software (e.g., GraphPad Prism).[11][12]

Prepare serial dilutions Add inhibitor to Add c-Metkinase | | Initiate reaction Stop reaction and

Plot dose-response curve
and determine IC50

Click to download full resolution via product page

Caption: Workflow for the determination of the IC50 of c-Met-IN-21.

Cellular c-Met Phosphorylation Assay

This assay measures the ability of c-Met-IN-21 to inhibit HGF-induced c-Met phosphorylation in
a cellular context.

Materials:

Cancer cell line with c-Met expression (e.g., A549, MKN-45, or SNU-5)

Cell culture medium and supplements

c-Met-IN-21

Recombinant human HGF
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and appropriate secondary
antibodies

Western blot or ELISA reagents

96-well cell culture plates

Procedure:

o Seed cells in 96-well plates and allow them to adhere overnight.
» Starve the cells in serum-free medium for 4-6 hours.

o Treat the cells with various concentrations of c-Met-IN-21 for a predetermined time (e.g., 1-2
hours).

o Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).
e Wash the cells with cold PBS and lyse them.

e Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using either
Western blotting or a sandwich ELISA.

» Normalize the phosphorylated c-Met signal to the total c-Met signal.

e Determine the IC50 for the inhibition of c-Met phosphorylation.

Cell Viability Assay

This protocol assesses the effect of c-Met-IN-21 on the proliferation and viability of cancer
cells.

Materials:
e c-Met dependent cancer cell line

e Cell culture medium
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e c-Met-IN-21

e MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell
viability reagent (e.g., CellTiter-Glo®)

e DMSO

o 96-well cell culture plates

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at a suitable density.
» Allow the cells to attach and grow for 24 hours.

o Treat the cells with a range of concentrations of c-Met-IN-21. Include a vehicle control
(DMSO).

 Incubate the cells for a specified period (e.g., 72 hours).

e Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of
formazan crystals.

e Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized
solubilization buffer).

» Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

o Calculate the percentage of cell viability relative to the vehicle-treated control cells and
determine the IC50 for cell growth inhibition.[13]

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of c-Met-IN-
21 in a mouse xenograft model. All animal experiments must be conducted in accordance with
institutional and national guidelines for animal care and use.
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Materials:

Immunocompromised mice (e.g., athymic nude or SCID mice)

o c-Met amplified cancer cell line (e.g., SNU-5 gastric cancer cells)

o Matrigel (optional)

e c-Met-IN-21

» Vehicle for in vivo administration (e.g., a formulation containing DMSO, PEG300, Tween 80,
and saline)[1]

o Calipers

e Analytical balance

Procedure:

e Subcutaneously implant cancer cells, optionally mixed with Matrigel, into the flank of the

mice.

e Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mms3),
randomize the animals into treatment and control groups.

o Administer c-Met-IN-21 at various doses and a vehicle control to the respective groups. The
route of administration (e.g., oral gavage) and dosing schedule (e.g., once daily) should be
predetermined.

e Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3
times per week).

o Calculate tumor volume using the formula: (Length x Width?) / 2.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic studies to assess target inhibition).
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o Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the
control group.

Kinase Selectivity

For a kinase inhibitor to be a viable therapeutic candidate, it must exhibit selectivity for its
intended target over other kinases to minimize off-target effects. While specific selectivity data
for c-Met-IN-21 is not readily available in the public domain, related compounds from the same
triazolothiadiazole series have been shown to have good kinase selectivity against a panel of
other kinases, with Ki values significantly higher than for c-Met.[4] For example, a closely
related compound demonstrated greater than 50-fold selectivity for c-Met over a panel of
diverse tyrosine and serine-threonine kinases.[9]

Conclusion

c-Met-IN-21 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine
kinase. Its high potency makes it a valuable tool for preclinical research into the role of the c-
Met signaling pathway in cancer and for the evaluation of c-Met inhibition as a therapeutic
strategy. The experimental protocols provided in this guide offer a framework for the
comprehensive in vitro and in vivo characterization of c-Met-IN-21 and other similar inhibitors.
Further investigation into its kinase selectivity profile, pharmacokinetic properties, and efficacy
in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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